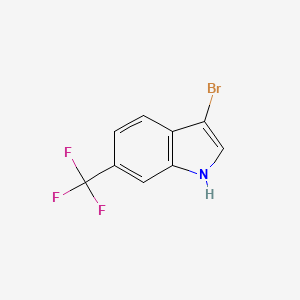

3-Bromo-6-(trifluoromethyl)-1H-indole

Description

3-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated indole derivative featuring a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. This compound is cataloged as a building block for drug discovery, with a molecular formula of C₉H₅BrF₃N and a molecular weight of 264.05 g/mol .

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-4-14-8-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGQCZHMNNJMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388076-24-1 | |

| Record name | 3-bromo-6-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indole typically involves the bromination of 6-(trifluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-(trifluoromethyl)-1H-indole has been explored as a lead compound in drug discovery. Its unique chemical properties may allow it to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its metabolic stability, which is crucial for developing therapeutic agents.

Research indicates that indoles, including this compound, may exhibit several biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown selective antibacterial activity against various pathogens. Studies suggest that derivatives of indole can inhibit bacterial growth, although specific data on this compound remains limited.

- Anti-inflammatory Effects : Indoles are often investigated for their ability to modulate inflammatory responses. Some studies have reported promising results in inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Potential : The unique structural features of this compound may contribute to its potential anticancer properties, making it a subject of interest in cancer research.

Agrochemical Applications

Due to its chemical stability and reactivity, this compound could be utilized in the development of agrochemicals. Its ability to interact with various biological systems may lead to the creation of effective pesticides or herbicides.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

- Antimicrobial Activity Study : A study conducted on various N-methylsulfonylindole derivatives demonstrated that compounds similar to this compound exhibited selective antibacterial activity against E. coli. The study utilized DPPH radical scavenging assays to evaluate antioxidant activity alongside antimicrobial testing.

- Anti-inflammatory Research : In another investigation focusing on anti-inflammatory properties, several indole derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds exhibiting dual inhibition showed promise as potential therapeutic agents for inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Bromo-6-(trifluoromethyl)-1H-indole can be contextualized by comparing it to related indole derivatives and heterocyclic analogs. Key differences arise from substituent positions, halogen types, and core heterocycle modifications. Below is a detailed analysis:

Substituent Position and Halogen Variation

5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole Structure: Bromine at position 5, iodine at position 3, and -CF₃ at position 6. Molecular Weight: 389.94 g/mol (C₈H₄BrF₃IN). This compound is used in medicinal chemistry for targeted modifications .

3-Bromo-6-fluoro-1H-indole Structure: Bromine at position 3 and fluorine at position 6. Molecular Weight: 214.03 g/mol (C₈H₅BrFN).

Heterocycle Core Modifications

3-Bromo-6-(trifluoromethyl)-1H-indazole Structure: Indazole core (benzene fused to a pyrazole ring) with -Br at position 3 and -CF₃ at position 6. Molecular Weight: 265.03 g/mol (C₈H₄BrF₃N₂). This structural change significantly impacts electronic properties compared to indole derivatives .

3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile Structure: -CF₃ at position 5, bromine at position 3, and a cyano (-CN) group at position 7. Molecular Weight: 289.05 g/mol (C₁₀H₄BrF₃N₂). Key Differences: The electron-withdrawing -CN group at position 7 alters electron density, affecting reactivity in nucleophilic substitutions. This compound is explored in kinase inhibitor development .

Functional Group Additions

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

- Structure : Bromine at position 5 and a triazole-ethyl side chain at position 3.

- Key Differences : The triazole moiety introduces click chemistry compatibility, enabling conjugation to biomolecules. This derivative is studied for antioxidant applications .

3-Bromo-6-(trifluoromethyl)pyridazine

- Structure : Pyridazine core with -Br at position 3 and -CF₃ at position 6.

- Molecular Formula : C₅H₂BrF₃N₂ .

- Key Differences : The pyridazine ring (two adjacent nitrogen atoms) confers distinct electronic properties, making it suitable for agrochemicals rather than indole-based pharmaceuticals .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group at position 6 in the target compound increases electrophilicity at position 3, facilitating Suzuki-Miyaura cross-coupling reactions for diversification .

- Biological Activity: Indole derivatives with -CF₃ and halogens exhibit enhanced blood-brain barrier penetration compared to non-halogenated analogs, making them candidates for CNS-targeted therapies .

- Synthetic Utility : Bromine at position 3 serves as a versatile handle for palladium-catalyzed couplings, while iodine at position 3 (in analogs) allows for radioisotope labeling in imaging probes .

Biological Activity

3-Bromo-6-(trifluoromethyl)-1H-indole is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves halogenation of 2-trifluoromethylindole, resulting in high yields of the desired compound. The process typically employs N-bromosuccinimide (NBS) as the brominating agent, which facilitates the formation of the bromo derivative through a free radical mechanism . The compound's structural features, particularly the trifluoromethyl group, contribute to its unique physicochemical properties, influencing its biological activity.

Biological Activities

Antiviral Activity

Research has demonstrated that indole derivatives possess significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit HIV-1 fusion by targeting the transmembrane glycoprotein gp41. Structure-activity relationship studies indicate that modifications to the indole scaffold can enhance binding affinity and biological activity against viral replication .

Anticancer Properties

Indole derivatives, including this compound, have exhibited promising anticancer activity. A study highlighted that certain indole-based compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at specific concentrations. These findings suggest that such compounds can disrupt microtubule assembly and may serve as microtubule-destabilizing agents .

Anti-inflammatory Effects

Indoles are also known for their anti-inflammatory properties. Research indicates that indole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Case Study 1: HIV-1 Fusion Inhibition

A study focused on various indole derivatives, including those structurally related to this compound, evaluated their efficacy in inhibiting HIV-1 fusion. The most potent compound exhibited an EC50 value of 0.2 μM against cell–cell fusion and live virus replication, demonstrating a strong correlation between molecular structure and antiviral activity .

Case Study 2: Anticancer Activity in MDA-MB-231 Cells

In another investigation, several indole derivatives were assessed for their ability to induce apoptosis in breast cancer cells. Compounds containing similar structural motifs as this compound showed significant inhibition of cell proliferation and enhanced apoptotic markers at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely linked to their structural characteristics. Modifications at various positions on the indole ring can significantly impact their binding affinity and overall efficacy. For example:

| Compound | Position of Substitution | Binding Affinity (μM) | Biological Activity |

|---|---|---|---|

| 6j | 3-Bromo | 0.6 | High |

| 16 | 5-Bromo | >1 | Moderate |

This table illustrates how subtle changes in substitution patterns can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Bromo-6-(trifluoromethyl)-1H-indole, and how are reaction conditions optimized?

- Methodology : Bromination of indole precursors using reagents like bromine in DMF under inert atmospheres (0°C to RT) is a key step, as demonstrated in the synthesis of analogous brominated indoles . For trifluoromethyl group introduction, cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoromethyl-containing boronic acids or electrophilic trifluoromethylation agents are typical. Optimization involves adjusting catalysts (e.g., PdCl₂ for coupling), solvents (DMF or THF), and reaction times (e.g., 2–16 hours) to enhance yields .

Q. How is purity and structural integrity validated for this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR in DMSO-d₆ can confirm substituent positions (e.g., indole NH at ~11.77 ppm), while HRMS provides exact mass verification (e.g., [M+H]+ at m/z 264.05) . Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (70:30) systems (Rf ~0.30) is used for preliminary purity checks .

Q. What safety precautions are recommended during handling?

- Methodology : Follow GHS guidelines for acute toxicity (Category 4, H302). Use personal protective equipment (gloves, goggles), avoid inhalation/ingestion, and work in fume hoods. Waste should be disposed via approved facilities. Storage in cool, dry conditions with inert atmospheres minimizes degradation .

Advanced Research Questions

Q. How are crystallographic challenges addressed during structural refinement of halogenated indoles?

- Methodology : Software like SHELXL is employed for high-resolution refinement, particularly for handling heavy atoms (bromine) and disorder in trifluoromethyl groups. Strategies include using TWIN/BASF commands for twinned crystals and applying restraints to anisotropic displacement parameters . OLEX2 integrates visualization and refinement workflows, enabling robust handling of electron density maps for complex substituents .

Q. What strategies mitigate regioselectivity issues during bromination of trifluoromethyl-substituted indoles?

- Methodology : Regioselectivity is influenced by electronic effects. The electron-withdrawing trifluoromethyl group at C6 directs bromination to C3 via electrophilic aromatic substitution. Solvent polarity (e.g., DMF vs. acetic acid) and temperature control (0°C) further suppress side reactions, as observed in analogous syntheses . Computational modeling (DFT) can predict reactive sites to guide experimental design.

Q. How are cross-coupling reactions (e.g., Suzuki-Miyaura) optimized for functionalizing this indole scaffold?

- Methodology : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and ligands (e.g., XPhos) enhance efficiency in coupling with aryl boronic acids. Degassing solvents (toluene/DMF) and using bases like K₃PO₄ improve yields (e.g., 38–40% for carboxamide derivatives). Microwave-assisted synthesis reduces reaction times from 16 hours to <1 hour in some cases .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- Methodology : Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are resolved using 2D techniques (COSY, HSQC) and deuterated solvents. For example, ¹³C NMR in CDCl₃ distinguishes trifluoromethyl carbons (~121.9 ppm) from indole backbone signals . LC-MS/MS with collision-induced dissociation (CID) differentiates isobaric impurities in HRMS data .

Key Research Applications

- Medicinal Chemistry : Serves as a building block for carboxamide derivatives targeting enzyme inhibition (e.g., kinase inhibitors) .

- Materials Science : Trifluoromethyl groups enhance thermal stability in optoelectronic materials .

- Catalysis : Bromine substituents enable participation in C–C bond-forming reactions (e.g., Heck coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.